molecular formula C14H22S B8078508 3,5-Di-tert-butylbenzenethiol

3,5-Di-tert-butylbenzenethiol

Cat. No.: B8078508
M. Wt: 222.39 g/mol
InChI Key: IVZUKFYFBUPLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Di-tert-butylbenzenethiol is a useful research compound. Its molecular formula is C14H22S and its molecular weight is 222.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Battery Technology :

    • 3,5-Di-tert-butyl-1,2-dimethoxybenzene, a related compound, has been synthesized as a new redox shuttle additive for overcharge protection of lithium-ion batteries. This compound can dissolve in carbonate-based electrolytes, which facilitates its practical use in lithium-ion batteries (Zhang et al., 2010).
    • Another study compared 3,5-di-tert-butyl-1,2-dimethoxybenzene and 2,5-di-tert-butyl-1,4-dimethoxybenzene as redox shuttle additives for lithium-ion batteries. The stability difference between these compounds was investigated using X-Ray Crystallography and theoretical computational methods (Zhang et al., 2010).
  • Pharmaceutical Analysis :

    • A method involving microwave-assisted extraction combined with gas chromatography-mass spectrometry was established to determine compounds including 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. This method is used for evaluating the compatibility of antimicrobial peptide PL-5 spray with packaging materials, showcasing the relevance of these compounds in pharmaceutical packaging (Liu et al., 2019).
  • Organic Synthesis :

    • A study demonstrated the preparation of 1,3-Di-tert-butylbenzene, derived from 1,3,5-tri-tert-butylbenzene, which can further be used in the synthesis of various arylphosphines. This highlights the role of these compounds in synthetic organic chemistry (Komen & Bickelhaupt, 1996).
  • Spectroscopy and Molecular Docking :

    • Quantum chemical computations and spectroscopic studies (FT-IR, FT-Raman, UV-Visible, and NMR) were conducted on 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. The molecule's bioactivity was explored, including its antiviral activity against influenza viruses, indicating its potential in medical research (Mary & James, 2020).
  • Metabolic Studies :

    • Research on the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene in rats and humans provides insights into how these compounds are processed in biological systems, which is critical for assessing their safety and efficacy in pharmaceutical applications (Daniel et al., 1968).

Properties

IUPAC Name

3,5-ditert-butylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22S/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9,15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZUKFYFBUPLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)S)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Di-tert-butylbenzenethiol
Reactant of Route 2
Reactant of Route 2
3,5-Di-tert-butylbenzenethiol
Reactant of Route 3
Reactant of Route 3
3,5-Di-tert-butylbenzenethiol
Reactant of Route 4
Reactant of Route 4
3,5-Di-tert-butylbenzenethiol
Reactant of Route 5
Reactant of Route 5
3,5-Di-tert-butylbenzenethiol
Reactant of Route 6
3,5-Di-tert-butylbenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.